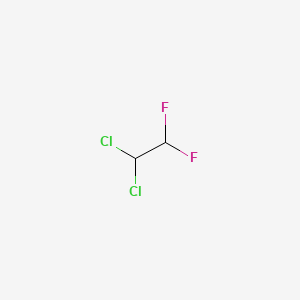

1,1-Dichloro-2,2-difluoroethane

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane, involves the fluorination of chloropentafluorobenzene with elemental fluorine at elevated temperatures . Although this process does not directly describe the synthesis of 1,1-dichloro-2,2-difluoroethane, it provides a glimpse into the methods used for synthesizing halogenated hydrocarbons.

Molecular Structure Analysis

Studies on the molecular structure of compounds closely related to 1,1-dichloro-2,2-difluoroethane, such as 1,1-difluoroethane and 1,1-dichloro-2,2-difluoroethylene, have been conducted using techniques like electron diffraction and rotational spectroscopy . These studies reveal the presence of weak hydrogen bonds and the existence of different isomeric forms stabilized by various intramolecular interactions. For instance, the rotational spectrum of the 1,1-difluoroethane dimer shows two stable isomers connected by weak hydrogen bonds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds analogous to 1,1-dichloro-2,2-difluoroethane, such as 1,2-difluoroethane and 1,1,2,2-tetrafluoro-1,2-dichloroethane, have been explored . These studies provide data on bond lengths, bond angles, and conformational preferences, which are crucial for understanding the behavior of these molecules. For example, the molecular structure of 1,2-difluorotetrachloroethane reveals the presence of trans and gauche isomeric forms and provides specific bond distances and angles .

Aplicaciones Científicas De Investigación

1. Synthesis Applications

1,1-Dichloro-2,2-difluoroethane plays a significant role in the synthesis of various chemicals. For instance, it serves as a precursor in the efficient synthesis of 1-chloro-2,2-difluoroethylene, a process achieved through reductive dechlorination. This method is vital for industrial-scale production as it leverages 1,2,2-trichloro-1,1-difluoroethane, a byproduct of 2,2-dichloro-1,1,1-trifluoroethane production, addressing recycling challenges associated with the latter (Wang, Yang, & Xiang, 2013).

2. Chemical Reactions and Properties

1,1-Dichloro-2,2-difluoroethane is involved in various chemical reactions, demonstrating its versatility in organic synthesis. It reacts with azoles to produce N-(1,2,2-trichloro-1,2-difluoroethyl) derivatives and (E)-1,2-difluoro-1,2-dihetarylethenes, showcasing its utility in creating complex organic compounds (Petko et al., 2011).

3. Environmental and Physical Studies

Studies on the environmental impact and physical properties of 1,1-Dichloro-2,2-difluoroethane and related compounds provide insights into their behavior under different conditions. For example, research on hydrate equilibrium data of related fluorinated ethanes aids in understanding their phase behavior under various temperatures and pressures, which is essential for industrial and environmental applications (Liang, Guo, Wang, & Fan, 2001).

4. Spectroscopic Analysis

Spectroscopic studies of 1,1-Dichloro-2,2-difluoroethane and its derivatives are crucial for understanding their molecular structure and behavior. These studies include high-resolution infrared spectroscopy, which provides detailed information about the molecular vibrations and structure (D'Amico & Snels, 2003).

Safety And Hazards

Users should avoid breathing in the mist, gas, or vapors of 1,1-Dichloro-2,2-difluoroethane . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

1,1-dichloro-2,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-1(4)2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIDBBNDBSNADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073190 | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-2,2-difluoroethane | |

CAS RN |

471-43-2 | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.